(2,3,4-Triphenylcyclobutyl)benzene
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Overview
Description
(2,3,4-Triphenylcyclobutyl)benzene is an organic compound characterized by a cyclobutane ring substituted with three phenyl groups at the 2, 3, and 4 positions, and a benzene ring attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Triphenylcyclobutyl)benzene typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of stilbene derivatives under ultraviolet light, which forms the cyclobutane ring. The reaction conditions often require a photochemical reactor and a suitable solvent such as benzene or toluene to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclobutane derivatives with reduced phenyl groups.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
(2,3,4-Triphenylcyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloaddition reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as probes in biochemical studies.
Mechanism of Action
The mechanism of action of (2,3,4-Triphenylcyclobutyl)benzene in chemical reactions involves the interaction of its phenyl groups and cyclobutane ring with various reagents. The phenyl groups can participate in electrophilic aromatic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Tetraphenylcyclobutane: Similar in structure but with an additional phenyl group.
Triphenylmethane: Lacks the cyclobutane ring but has three phenyl groups attached to a central carbon atom.
Benzocyclobutene: Contains a cyclobutane ring fused to a benzene ring.
Uniqueness: (2,3,4-Triphenylcyclobutyl)benzene is unique due to its specific substitution pattern on the cyclobutane ring and the presence of a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
806-90-6 |
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Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2,3,4-triphenylcyclobutyl)benzene |
InChI |
InChI=1S/C28H24/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-28H |
InChI Key |
RJWNMNWMVUOVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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